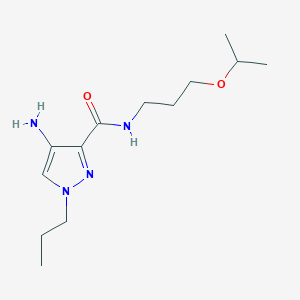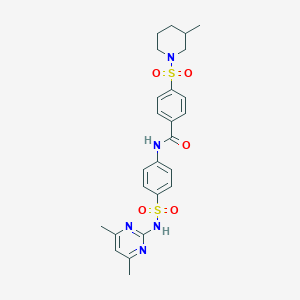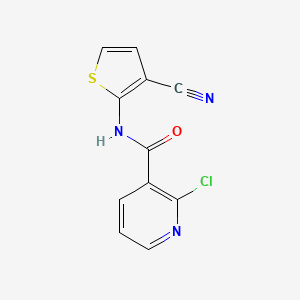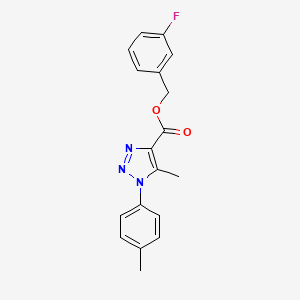
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with nitrogen and a carbonyl group), a fluorophenyl group (a phenyl ring with a fluorine atom), and a naphthyl group (a fused two-ring system). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolidinone ring, fluorophenyl group, and naphthyl group will each contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrrolidinone ring, the fluorine atom on the phenyl ring, and the aromatic naphthyl group could each participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom, for example, could affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
One significant area of research involving compounds with similar structures is their use as antibacterial agents. Studies have explored various derivatives of fluoroquinolones and naphthyridines, demonstrating their potential in combating bacterial infections. For example, compounds with fluorine atoms and specific amino groups have shown excellent in vitro and in vivo antibacterial potency, indicating the potential of such structures for developing new antibacterial drugs (Chu et al., 1986).
Charge Transport and Electrochemical Properties
Research into the charge transport properties of naphthalene diimide derivatives highlights the importance of fluorine atom substitution on the molecular backbone. These studies suggest that varying the position of the fluorine atom can significantly influence the material's charge transport behavior, offering insights into designing materials for electronic applications (Zhang et al., 2014).
Electrogenerated Chemiluminescence
The study of electrogenerated chemiluminescence (ECL) for compounds featuring benzothiadiazole and thiophene groups, substituted with various functional groups including fluorine, showcases the potential for creating red-emitting molecular fluorophores. This research contributes to the understanding of the differential reactivity of donor and acceptor groups, which is crucial for developing ECL-based applications (Shen et al., 2010).
Organic Light-Emitting Diode (OLED) Applications
Compounds such as 1,8-naphthalimide derivatives are being explored for their use in OLED technology. Research focusing on the design and synthesis of these compounds with specific donor-π-acceptor structures has led to the development of standard-red emissive materials. This work is critical for advancing OLED display and lighting technologies (Luo et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-17-6-3-7-19(11-17)24-13-18(12-20(24)25)23-21(26)16-9-8-14-4-1-2-5-15(14)10-16/h1-11,18H,12-13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVRHJWOWXVTSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2413774.png)

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)
![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide](/img/structure/B2413782.png)
![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)
![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)
![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)

![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)